2-Methyl-1-(1-methyl-1h-imidazol-2-yl)propan-2-ol
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Overview
Description
2-Methyl-1-(1-methyl-1h-imidazol-2-yl)propan-2-ol is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1-methyl-1h-imidazol-2-yl)propan-2-ol typically involves the reaction of imidazole with methylating agents under controlled conditions. One common method includes the reaction of imidazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1-methyl-1h-imidazol-2-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-1-(1-methyl-1h-imidazol-2-yl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antitumor activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1-methyl-1h-imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with DNA and proteins, affecting cellular processes and exhibiting antitumor properties .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Methylimidazole: Another imidazole derivative with a methyl group at a different position.
1,2-Dimethylimidazole: Contains two methyl groups on the imidazole ring.
Uniqueness
2-Methyl-1-(1-methyl-1h-imidazol-2-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methyl-1-(1-methylimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,11)6-7-9-4-5-10(7)3/h4-5,11H,6H2,1-3H3 |
InChI Key |
VICSOVNYQUBWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC=CN1C)O |
Origin of Product |
United States |
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